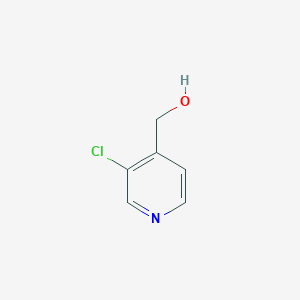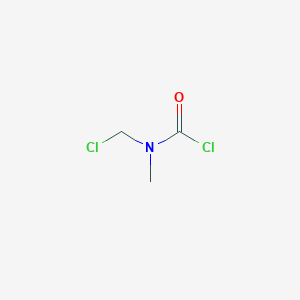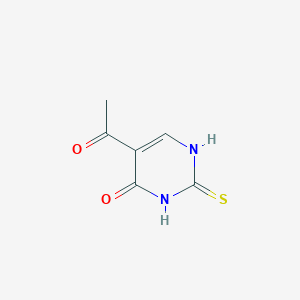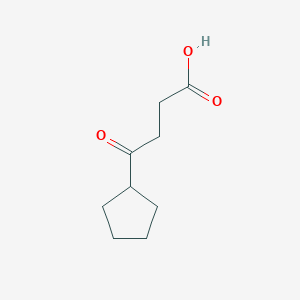
4-Cyclopentyl-4-oxobutyric acid
説明
4-Cyclopentyl-4-oxobutyric acid, also known as CPBA, is an organic compound with a molecular formula of C9H14O3 . It is a white crystalline solid with a molecular weight of 170.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H14O3 . The molecule consists of a cyclopentyl group (a five-membered carbon ring) and a four-carbon chain with a terminal carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 170.21 g/mol .科学的研究の応用
1. Diabetes Management
Research has identified a derivative of 4-cyclopentyl-4-oxobutyric acid, namely 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608), as a new class of antidiabetic agent. This compound selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats, offering potential advancements in diabetes treatment (Shinkai et al., 1998).
2. Antibacterial Applications
A study explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for synthesizing a series of heterocyclic compounds with expected antibacterial activities. These include aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting its potential in developing new antibacterial agents (El-Hashash et al., 2015).
3. Neuroprotective Effects
4‐(2‐butyl‐6,7‐dichlor‐2‐cyclopentylindan‐1‐on‐5‐yl) oxobutyric acid (DCPIB), another derivative, is recognized as a specific and potent inhibitor of volume‐regulated anion channels (VRACs). It has demonstrated neuroprotective effects in the central nervous system, primarily through its action on VRACs, indicating its potential in treating neurological disorders (Minieri et al., 2013).
4. Vitamin K2 Biosynthesis
Research into the enzymic conversion of the coenzyme A ester of 4-(2'-carboxyphenyl)-4-oxobutyric acid to 1,4-dihydroxy-2-naphthoic acid, a key step in menaquinone (vitamin K2) biosynthesis, reveals its importance in this biochemical pathway. The study provides insights into the stereochemistry and reaction sequence of this conversion (Igbavboa & Leistner, 1990).
5. Electropolymerization Studies
The electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid and its role in producing electroactive polymers and copolymers were investigated. This study highlights the potential of using transient potential waveforms for the production of polymer materials, demonstrating its application in materials science and engineering (Too et al., 1993).
6. Heterocyclic Synthesis
4-(4-Acetylamino/bromophenyl)-4-oxobut-2-enoic acids were used to synthesize Michael adducts, which were further utilized as key starting materials for the synthesis of various heterocyclic compounds. This research underscores the importance of this compound derivatives in heterocyclic chemistry and drug design (El-Hashash & Rizk, 2016).
7. Metabolic Pathway Studies
The role of this compound derivatives in metabolic pathways, particularly in the function of 2-oxo acid dehydrogenase complexes, was highlighted. These complexes play crucial roles in intermediary metabolism, emphasizing the compound's significance in understanding metabolic processes (Yeaman, 1989).
8. Antiangiogenic Role
A derivative, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB), was found to inhibit angiogenesis through modulation of the vascular endothelial growth factor receptor 2 signaling pathway. This discovery suggests its potential application in treating angiogenesis-related diseases (Zhou et al., 2022).
特性
IUPAC Name |
4-cyclopentyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFEGLWBFHQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442669 | |
| Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3400-90-6 | |
| Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




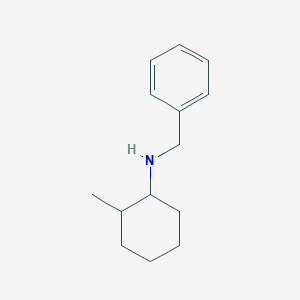

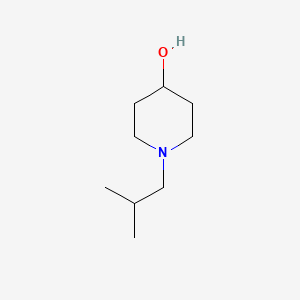
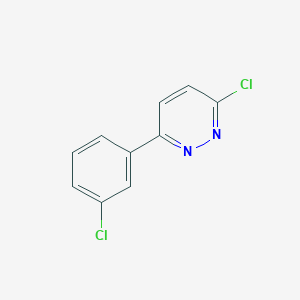
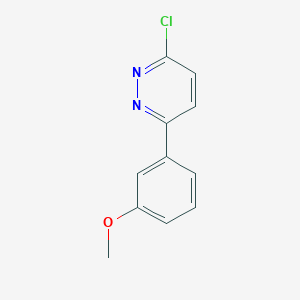
![2-Cyclopropyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1354681.png)
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)
![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)

